molecular formula C24H15BrF4N2O3 B12623820 C24H15BrF4N2O3

C24H15BrF4N2O3

Katalognummer: B12623820
Molekulargewicht: 535.3 g/mol
InChI-Schlüssel: YTBXJCRIBIBBEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C24H15BrF4N2O3 is a complex organic molecule that contains bromine, fluorine, nitrogen, oxygen, and carbon atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C24H15BrF4N2O3 typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as halogenation, nitration, and esterification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of This compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

C24H15BrF4N2O3: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of This compound include strong acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as solvent choice, temperature, and reaction time play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted compounds.

Wissenschaftliche Forschungsanwendungen

C24H15BrF4N2O3: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It may be used in the study of biological processes and as a probe in biochemical assays.

    Industry: can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of C24H15BrF4N2O3 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

C24H15BrF4N2O3: can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar molecular structures or functional groups

List of Similar Compounds

    C24H15ClF4N2O3: A compound with a similar structure but with chlorine instead of bromine.

    C24H15BrF4N2O2: A compound with one less oxygen atom.

    C24H15BrF3N2O3: A compound with one less fluorine atom.

These comparisons can help in understanding the unique properties and potential advantages of This compound in various applications.

Eigenschaften

Molekularformel

C24H15BrF4N2O3

Molekulargewicht

535.3 g/mol

IUPAC-Name

3-(3-bromo-4-fluorophenyl)-2-phenyl-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione

InChI

InChI=1S/C24H15BrF4N2O3/c25-17-11-13(9-10-18(17)26)20-19-21(34-31(20)15-6-2-1-3-7-15)23(33)30(22(19)32)16-8-4-5-14(12-16)24(27,28)29/h1-12,19-21H

InChI-Schlüssel

YTBXJCRIBIBBEH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F)C5=CC(=C(C=C5)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.